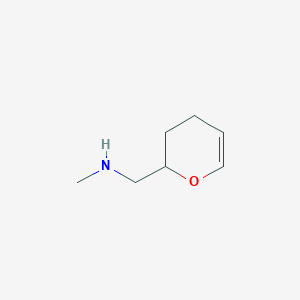![molecular formula C16H16O B8734492 2',4',6'-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8734492.png)
2',4',6'-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde is an organic compound characterized by the presence of three methyl groups attached to a biphenyl structure, with an aldehyde functional group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2’,4’,6’-trimethylbiphenyl with an appropriate acylating agent, such as formyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of 2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The aldehyde group in 2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the biphenyl ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 2’,4’,6’-Trimethylbiphenyl-3-carboxylic acid.
Reduction: 2’,4’,6’-Trimethylbiphenyl-3-methanol.
Substitution: Various halogenated derivatives depending on the halogen used.
科学的研究の応用
2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the biphenyl structure can interact with hydrophobic regions of biomolecules, influencing their activity and stability.
類似化合物との比較
2,4,6-Trimethylphenol: Shares the trimethyl substitution pattern but lacks the biphenyl structure and aldehyde group.
2,4,6-Trimethylbenzaldehyde: Similar in having an aldehyde group and trimethyl substitution but differs in the absence of the biphenyl structure.
2,4,6-Trimethylbiphenyl: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
Uniqueness: 2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde is unique due to the combination of the biphenyl structure with the aldehyde functional group and trimethyl substitution
特性
分子式 |
C16H16O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
3-(2,4,6-trimethylphenyl)benzaldehyde |
InChI |
InChI=1S/C16H16O/c1-11-7-12(2)16(13(3)8-11)15-6-4-5-14(9-15)10-17/h4-10H,1-3H3 |
InChIキー |
SIAIYLSMIRVVMH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC(=C2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1S,8S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B8734456.png)







